Flibanserin

Receptor pharmacology Binding affinity Serotonin receptors

Flibanserin is the definitive tool compound for investigating combined 5-HT1A agonism (Ki=1 nM), 5-HT2A antagonism (Ki=49 nM), and D4 receptor binding (Ki=4-24 nM) in a single molecular entity. Unlike buspirone, it acts as a functional agonist only at postsynaptic sites, creating a unique norepinephrine-dopamine disinhibitor (NDDI) signature unattainable with any other single-mechanism compound. As the active pharmaceutical ingredient in the only FDA-approved therapy for hypoactive sexual desire disorder (HSDD), high-purity flibanserin (≥98% by HPLC) is essential for ANDA bioequivalence studies, analytical method validation, and preclinical HSDD research. Ensure your research uses the authentic reference standard—generic substitution will not reproduce flibanserin's region-specific signalling or clinical outcomes.

Molecular Formula C20H21F3N4O
Molecular Weight 390.4 g/mol
CAS No. 167933-07-5
Cat. No. B1672775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlibanserin
CAS167933-07-5
SynonymsBIMT 17;  BIMT-17;  BIMT17;  BIMT 17BS;  BIMT-17BS;  BIMT17BS;  EBD6396;  EBD 6396;  EBD-6396;  Flibanserin. Brand name: Addyi.
Molecular FormulaC20H21F3N4O
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)
InChIKeyPPRRDFIXUUSXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water
Sparingly soluble in methanol, ethanol, acetonitrile, toluene;  solulble in acetone;  freely soluble in chloroform;  very soluble in methylene chloride
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Flibanserin (CAS 167933-07-5) Technical Baseline and Pharmacological Identity for Procurement


Flibanserin is a centrally acting, non-hormonal small molecule characterized as a 5-HT1A receptor agonist and 5-HT2A receptor antagonist with additional affinity for the dopamine D4 receptor . It is the first and only FDA-approved pharmacotherapy for acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal and, as of recent expansion, postmenopausal women [1]. Its unique mechanism is described as a norepinephrine-dopamine disinhibitor (NDDI), which distinguishes it from both traditional serotonergic antidepressants and hormonal therapies [2]. Flibanserin exhibits high affinity for the human 5-HT1A receptor (Ki = 1 nM) and lower affinity for the 5-HT2A (Ki = 49 nM) and D4 receptors (Ki = 4–24 nM) . Its complex pharmacological profile, including regionally selective activation in the prefrontal cortex, underpins its specific therapeutic application [2].

Why Procurement Should Reject Generic Flibanserin Analogs and Alternatives: Key Differentiators


Generic substitution of flibanserin with other 5-HT1A agonists (e.g., buspirone) or serotonergic agents fails due to its unique, non-interchangeable polypharmacology and region-specific signaling. Flibanserin's combination of high 5-HT1A affinity (Ki = 1 nM), 5-HT2A antagonism (Ki = 49 nM), and D4 receptor binding (Ki = 4-24 nM) creates a distinct neurochemical signature that cannot be replicated by single-mechanism compounds . Crucially, flibanserin acts as a functional 5-HT1A agonist only at postsynaptic sites, unlike buspirone which acts presynaptically, leading to divergent downstream effects on adenylyl cyclase and neurotransmitter release in different brain regions [1]. This pharmacological differentiation is directly linked to its clinical efficacy in HSDD, an indication for which no other serotonin-modulating compound has received regulatory approval [2]. Therefore, any procurement for research or formulation targeting this specific mechanistic profile or clinical application must utilize flibanserin itself, as alternative compounds will not yield the same experimental or therapeutic outcomes.

Quantitative Evidence for Flibanserin (167933-07-5) Differentiation Against Comparators


Receptor Binding Profile: Flibanserin vs. Buspirone and Other 5-HT1A Agonists

Flibanserin's polypharmacology differentiates it from selective 5-HT1A agonists like buspirone. Flibanserin exhibits high affinity for 5-HT1A (Ki = 1 nM), moderate affinity for 5-HT2A (Ki = 49 nM), and significant binding to D4 receptors (Ki = 4-24 nM) [1]. In contrast, buspirone is primarily a 5-HT1A partial agonist with negligible affinity for 5-HT2A and D4 receptors [2]. This difference is critical as flibanserin's 5-HT2A antagonism and D4 binding contribute to its unique downstream effects on dopamine and norepinephrine, which are not observed with buspirone [3].

Receptor pharmacology Binding affinity Serotonin receptors

Regional Brain Selectivity: Differential Adenylyl Cyclase Modulation in Human Tissue

Flibanserin demonstrates region-specific functional activity in the human brain, a key differentiator from other 5-HT1A agonists like buspirone. In a study using human post-mortem brain tissue, flibanserin significantly reduced adenylyl cyclase (AC) activity postsynaptically in the prefrontal cortex (EC50 = 28 nM) and hippocampus (EC50 = 3.5 nM), but had no effect in the raphe nuclei (presynaptic) [1]. In contrast, buspirone was only slightly effective in the raphe nuclei (EC50 = 3.0 nM) and was inactive in cortical and hippocampal regions [1].

Neuropharmacology Adenylyl cyclase Brain region specificity

Clinical Efficacy in HSDD: Flibanserin vs. Placebo in Pivotal Trials

Flibanserin's efficacy in treating HSDD is established through multiple randomized, placebo-controlled trials, providing a quantitative benchmark for its therapeutic value. In the BEGONIA trial of premenopausal women, flibanserin 100 mg qhs significantly increased the mean number of satisfying sexual events (SSE) per 28 days by 2.5 vs. 1.5 for placebo (P ≤ 0.0001) [1]. Similarly, in a postmenopausal trial, flibanserin improved SSE by 0.9 vs. 0.6 for placebo (P < 0.025) and reduced distress on FSDS-R Item 13 by -0.8 vs. -0.6 (P < 0.01) [2]. These effects are modest but consistent and statistically significant.

Clinical trial HSDD Efficacy

Safety and Drug Interaction Profile: Quantified Risk of Hypotension and Syncope

Flibanserin carries a significant and quantified safety liability related to severe hypotension and syncope, which directly impacts its use and differentiates it from other agents. A key finding is the interaction with alcohol: co-administration of flibanserin with 0.4 g/kg alcohol resulted in 17% of subjects experiencing substantial blood pressure reductions leading to hypotension and/or syncope requiring medical intervention [1]. This risk is further increased in individuals who are CYP2C19 poor metabolizers, where flibanserin exposure is higher (half-life increased from 11.1 to 13.5 hours) [2]. This necessitates specific procurement of flibanserin with comprehensive safety documentation and risk management strategies.

Drug safety Adverse events Drug interactions

Optimal Research and Industrial Use Cases for Flibanserin (CAS 167933-07-5)


Mechanistic Studies on 5-HT1A/5-HT2A Polypharmacology

Researchers investigating the functional consequences of combined 5-HT1A agonism and 5-HT2A antagonism on neurotransmitter systems should utilize flibanserin as a prototypical tool compound. Its well-characterized binding profile (Ki values: 1 nM for 5-HT1A, 49 nM for 5-HT2A) and functional selectivity (postsynaptic agonism) make it ideal for in vitro and in vivo studies exploring NDDI mechanisms, region-specific adenylyl cyclase modulation, and effects on dopamine/norepinephrine release in the prefrontal cortex .

Analytical Standard for Bioequivalence and Formulation Studies

Given its regulatory status as the active ingredient in Addyi, flibanserin of high purity (≥98% by HPLC) is essential as a reference standard for analytical method development, method validation (AMV), quality control (QC), and bioequivalence studies for generic drug applications (ANDA) . Its use ensures accurate quantification and comparison of pharmacokinetic parameters such as Cmax and AUC, which are critical for regulatory submissions [1].

Preclinical Research in HSDD and Related Disorders

Flibanserin is the definitive tool for preclinical models investigating the neurobiology of female sexual desire and the pharmacotherapy of HSDD. Studies can leverage its known clinical efficacy data (e.g., improvements in SSE and FSFI desire scores) as a benchmark for evaluating novel compounds or combination therapies in validated animal models of sexual behavior and distress .

Pharmacogenomic Studies on CYP2C19 Metabolism

Flibanserin's known interaction with CYP2C19 genotype provides a specific use case for pharmacogenomic research. Studies can investigate the impact of CYP2C19 polymorphisms on flibanserin exposure (e.g., half-life extension from 11.1 to 13.5 hours in poor metabolizers) and the associated risk of adverse events, contributing to personalized medicine approaches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flibanserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.